molecular formula C10H19ClO2 B1268172 Nonyl chloroformate CAS No. 57045-82-6

Nonyl chloroformate

Cat. No.: B1268172
CAS No.: 57045-82-6
M. Wt: 206.71 g/mol
InChI Key: VKOFPDUSOTWTPX-UHFFFAOYSA-N
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Description

Nonyl chloroformate is a useful research compound. Its molecular formula is C10H19ClO2 and its molecular weight is 206.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Endodontic Practice

Nonyl chloroformate and similar compounds are evaluated as alternatives to chloroform in endodontics for plasticizing gutta-percha points and facilitating the removal of gutta-percha root canal fillings. Methyl chloroform, among others, is considered a less hazardous solvent with potential to replace chloroform in this context (Wennberg & Orstavik, 1989).

2. Gas-Liquid Chromatography

In the identification of anaerobic bacteria, this compound derivatives can replace chloroform and ether as solvents for extracting metabolic organic acids for analysis by gas-liquid chromatography (Thomann & Hill, 1986).

3. Metabolite Analysis

This compound derivatives are used in positive chemical ionization gas chromatography-tandem mass spectrometry (PCI-GC-MS-MS) for the determination of non-amino organic acids and amino acids. They facilitate the selective labeling of carboxylic and amino groups for qualitative and semi-quantitative analysis (Luan, Yang, Ji, & Cai, 2017).

4. Tissue Engineering

In tissue engineering, this compound compounds are involved in electrospinning of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) in chloroform to develop non-woven biodegradable nanofibrous structures (Choi et al., 2004).

5. Platinum Extraction

Nonylthiourea in chloroform is researched for the extraction of Pt(IV) from chloride solutions, exploring the interaction between Pt(IV) ions and nonylthiourea molecules (Uheida, Zhang, & Muhammed, 2003).

Safety and Hazards

Nonyl chloroformate is considered hazardous. It is corrosive to metals and can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Nonyl chloroformate plays a significant role in biochemical reactions, primarily as a reagent in organic chemistry. It is known to interact with a variety of biomolecules, including enzymes and proteins. One of the key interactions of this compound is with amines, where it reacts to form carbamates . This reaction is crucial in the synthesis of various biochemical compounds. Additionally, this compound can react with alcohols to form carbonate esters and with carboxylic acids to form mixed anhydrides . These interactions highlight the versatility of this compound in biochemical processes.

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress in cells, which in turn affects cell viability and proliferation . The compound’s ability to induce oxidative stress suggests that it may interfere with cellular redox balance, leading to alterations in gene expression and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with nucleophiles, such as amines and alcohols. This reactivity is facilitated by the presence of the chloroformate group, which acts as an electrophile . When this compound interacts with enzymes or proteins, it can lead to the formation of covalent bonds, resulting in enzyme inhibition or activation. These binding interactions can cause changes in gene expression and cellular function, further elucidating the compound’s mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to hydrolyze in the presence of moisture, leading to the formation of nonyl alcohol and hydrogen chloride . This hydrolysis can affect the compound’s long-term stability and its efficacy in biochemical experiments. Additionally, prolonged exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential cytotoxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. Studies have shown that high doses of this compound can cause severe skin burns and eye damage, as well as systemic toxicity if ingested or inhaled . These findings underscore the importance of careful dosage control in experimental settings to avoid toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its hydrolysis and subsequent reactions. The compound interacts with enzymes such as esterases, which catalyze the hydrolysis of this compound to nonyl alcohol and carbon dioxide . This metabolic pathway highlights the role of this compound in altering metabolic flux and affecting metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, where it can accumulate in lipid-rich compartments . This distribution pattern can influence the localization and activity of this compound within different cellular environments.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound is often found in the endoplasmic reticulum and other membrane-bound organelles, where it can exert its biochemical effects . Targeting signals and post-translational modifications may also play a role in directing this compound to specific subcellular compartments, further affecting its activity and function.

Properties

IUPAC Name

nonyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO2/c1-2-3-4-5-6-7-8-9-13-10(11)12/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOFPDUSOTWTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337781
Record name Nonyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57045-82-6
Record name Nonyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonyl Chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

396 Parts of nonyl alcohol are reacted with phosgene to give 558 parts of nonyl chloroformate as a colourless liquid b.p. 70°-72° C/1 mm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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